molecular formula C20H23FN6O3S B2353745 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-61-4

2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2353745
CAS RN: 941948-61-4
M. Wt: 446.5
InChI Key: KXVGQIWKEDPVAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, related compounds have been synthesized. For instance, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has been synthesized . Another study reported the synthesis of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t available in the retrieved resources .

Scientific Research Applications

Antitumor Activity

  • In Vitro Antitumor Evaluation : Derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally similar to 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, have been synthesized and evaluated for their antitumor activities. Specifically, these derivatives showed mild to moderate activity against the human breast adenocarcinoma cell line MCF7, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Insecticidal Applications

  • Insecticidal Assessment Against Spodoptera Littoralis : Research indicates that certain derivatives related to 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been explored for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. These derivatives demonstrate the potential utility of this chemical class in agricultural applications (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, closely related to the compound , have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activities, showing significant antioxidant properties. Such studies contribute to the understanding of the complexation behavior and potential therapeutic applications of these compounds (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds

  • Synthesis of Various Heterocyclic Compounds : The synthesis and characterization of heterocyclic compounds incorporating elements of 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been extensively studied. These studies provide insights into the versatile applications of these compounds in synthesizing pyrrole, pyridine, coumarin, thiazole, and other heterocycles, demonstrating their utility in chemical synthesis and drug development (Ratemi et al., 1993).

Mechanism of Action

The mechanism of action of this compound isn’t clear from the retrieved resources .

Future Directions

The future directions for this compound aren’t clear from the retrieved resources .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-31-20-24-18(26-8-10-29-11-9-26)14-12-23-27(19(14)25-20)7-6-22-17(28)13-30-16-5-3-2-4-15(16)21/h2-5,12H,6-11,13H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVGQIWKEDPVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=CC=C3F)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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